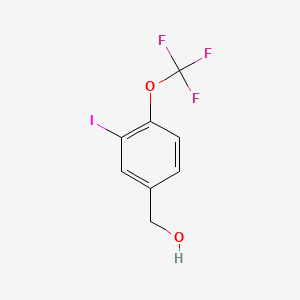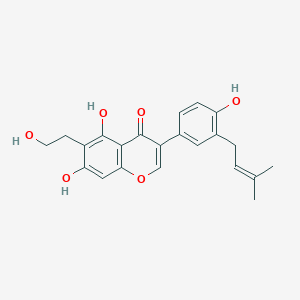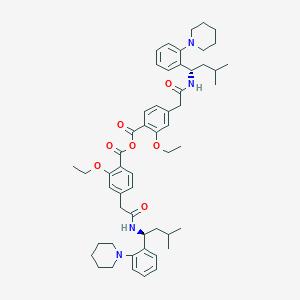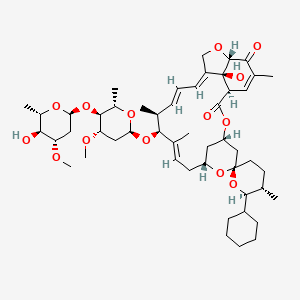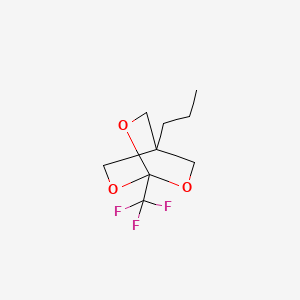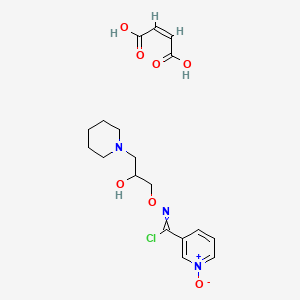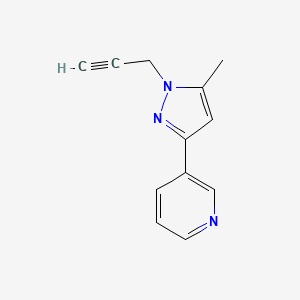
3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-methyl-1-(prop-2-yn-1-yl)pyrrolidin-2-one
- Triazole-pyrimidine hybrids
Uniqueness
3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
3-(5-methyl-1-prop-2-ynylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H11N3/c1-3-7-15-10(2)8-12(14-15)11-5-4-6-13-9-11/h1,4-6,8-9H,7H2,2H3 |
InChIキー |
IJZVRVHQXXZOLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC#C)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


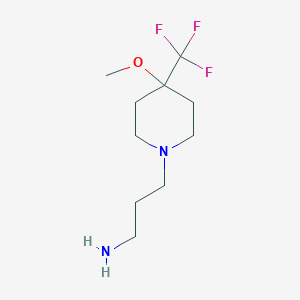
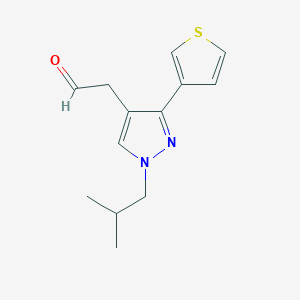
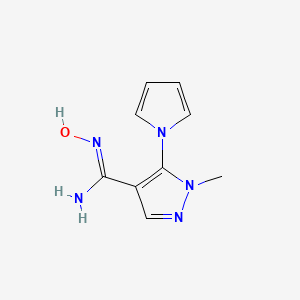
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
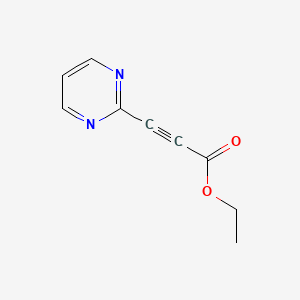
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
